molecular formula C21H18N4O3S3 B11283936 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide

Cat. No.: B11283936
M. Wt: 470.6 g/mol
InChI Key: NHIKOAJCLPAVAA-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a thiazolo[4,5-d]pyrimidine core. Its structure includes an ethoxyphenyl group and a phenylacetamide moiety.
  • The compound’s systematic name is quite a mouthful, so let’s break it down:
    • The thiazolo[4,5-d]pyrimidine ring system contains a sulfur atom at position 2.
    • The ethoxyphenyl group (C6H5OC2H5) is attached to the nitrogen atom at position 5.
    • The phenylacetamide group (C6H5CH2CONH-) is linked to the nitrogen atom at position N.
  • Due to its intricate structure, this compound may exhibit diverse properties and applications.
  • Preparation Methods

    • Synthesis of thioxopyrimidines often involves cyclization processes or domino reactions.
    • Common synthetic routes include:
      • Direct interaction of various 2-halo derivatives with sulfur-containing reagents.
      • [3+3], [4+2], or [5+1] heterocyclization reactions.
    • Industrial production methods may vary, but these synthetic strategies provide access to the compound.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: Oxidative processes may modify the thiazolo[4,5-d]pyrimidine ring.

        Reduction: Reduction of specific functional groups.

        Substitution: Substituents on the phenyl rings can be replaced.

    • Common reagents include halogens, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medicine: Investigate its potential as an analgesic, anti-inflammatory, antihypertensive, or anticonvulsant.

      Chemistry: Explore its reactivity in various transformations.

      Biology: Assess its impact on cellular processes.

      Industry: Consider applications in drug development or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other thioxopyrimidines or related heterocycles.
    • Uniqueness lies in its specific substitution pattern and functional groups.

    Properties

    Molecular Formula

    C21H18N4O3S3

    Molecular Weight

    470.6 g/mol

    IUPAC Name

    2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide

    InChI

    InChI=1S/C21H18N4O3S3/c1-2-28-15-10-8-14(9-11-15)25-18-17(31-21(25)29)19(27)24-20(23-18)30-12-16(26)22-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)

    InChI Key

    NHIKOAJCLPAVAA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S

    Origin of Product

    United States

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